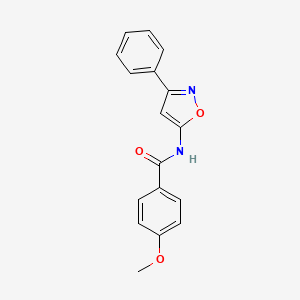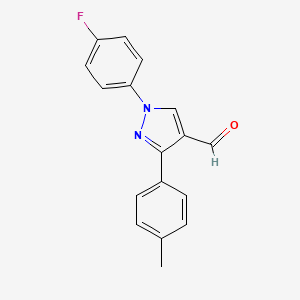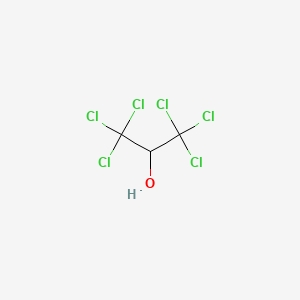
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound with the molecular formula C₁₇H₁₄N₂O₃ It features a benzamide core substituted with a methoxy group and an oxazole ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a halogenated precursor and a phenylating agent.
Formation of Benzamide: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and phenylating agents in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(3-phenyl-1,2-diaminobenzamide).
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic responses. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(3-phenyl-1,2-isoxazol-5-yl)benzamide
- 4-methoxy-N-(3-phenyl-1,2-thiazol-5-yl)benzamide
- 4-methoxy-N-(3-phenyl-1,2-pyrazol-5-yl)benzamide
Uniqueness
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Propriétés
Numéro CAS |
62096-74-6 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-7-13(8-10-14)17(20)18-16-11-15(19-22-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |
Clé InChI |
JMYZCWGLUMRFJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)









